SNC 162 was developed as part of research into kappa opioid receptor agonists. These compounds are of significant interest due to their potential therapeutic effects while minimizing the side effects commonly associated with traditional opioid medications. The classification of SNC 162 aligns it within the broader category of psychoactive substances that target specific receptors in the brain, particularly those involved in pain relief and emotional regulation.
The synthesis of SNC 162 involves several critical steps:
These methods highlight the complexity involved in developing a compound that can effectively interact with specific neurotransmitter systems while maintaining desired pharmacological properties.
SNC 162 possesses a unique molecular structure characterized by its specific arrangement of atoms that facilitates its interaction with kappa opioid receptors. The molecular formula is typically represented as C19H22N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
This structure enables SNC 162 to fit into the binding site of kappa receptors effectively, promoting its agonistic action. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the compound.
SNC 162 undergoes various chemical reactions during its synthesis and when interacting with biological systems:
Understanding these reactions is crucial for predicting how SNC 162 behaves in both laboratory settings and clinical applications.
The mechanism of action for SNC 162 primarily revolves around its role as a kappa opioid receptor agonist. Upon binding to these receptors:
Data from pharmacological studies demonstrate that SNC 162 can produce significant behavioral effects in animal models, supporting its role in modulating pain pathways.
SNC 162 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate conditions for storage, handling, and application in research settings.
SNC 162 has potential applications in various scientific fields:
SNC 162 (chemical name: 4-[(S)-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]-N,N-diethylbenzamide) is a potent non-peptide agonist targeting the δ-opioid receptor (DOR). It exhibits subnanomolar binding affinity, with a reported inhibition constant (Ki) of 0.63 nM at human DOR isoforms [1] [5]. Functional assays confirm full agonist activity, as SNC 162 suppresses forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation in DOR-expressing cell lines with an half maximal effective concentration (EC50) of 9.2 nM [5]. In vivo studies further demonstrate central activity following systemic administration, confirming its ability to cross the blood-brain barrier and engage DOR signaling pathways in the central nervous system [1] [6].
SNC 162 demonstrates exceptional selectivity for DOR over other opioid receptor subtypes. Radioligand binding assays reveal >8,000-fold selectivity for DOR (Ki = 0.63 nM) over μ-opioid receptors (MOR; Ki = 5,500 nM) [5] [6]. Similarly, selectivity exceeds 10,000-fold against κ-opioid receptors (KOR) [1]. This specificity is attributed to structural differences in the transmembrane binding pockets of DOR, particularly the interaction of SNC 162’s benzamide group with non-conserved residues in DOR’s extracellular loop 2 (ECL2) [3].
Table 1: Binding Affinity Profile of SNC 162 at Opioid Receptors
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. DOR) |
---|---|---|
δ-Opioid Receptor (DOR) | 0.63 ± 0.12 | 1 |
μ-Opioid Receptor (MOR) | 5,500 ± 1,200 | >8,000 |
κ-Opioid Receptor (KOR) | >10,000 | >15,873 |
Data compiled from [1] [5] [6]
SNC 162 dose-dependently stimulates guanosine-5'-[γ-thio]triphosphate (GTPγS) binding in DOR-expressing membranes, indicating direct G protein activation. This assay confirms its role as a full agonist with an half maximal effective concentration (EC50) of 0.94 nM [6] [7]. The compound exhibits slower dissociation kinetics than peptide agonists like [D-Pen2,D-Pen5]enkephalin, contributing to sustained signaling [5]. Sodium ions negatively modulate SNC 162’s binding affinity (40-fold reduction in 120 mM NaCl), a hallmark of Gi-coupled receptor agonists [5].
Beyond canonical Gi signaling, SNC 162 influences allosteric receptor interactions and downstream effectors:
Table 2: Functional Activity of SNC 162 in Downstream Signaling Assays
Signaling Pathway | Assay System | EC50 or Effect | Reference |
---|---|---|---|
Gi Activation | GTPγS Binding | 0.94 nM | [6] |
cAMP Inhibition | Adenylyl cyclase assay | 9.2 nM | [5] |
Calcium Mobilization | FLIPR in HEK293 cells | No significant activity | [1] |
β-Arrestin Recruitment | PathHunter® assay | Minimal recruitment (Bias factor >10) | [7] |
Key Molecular Determinants of Efficacy: Structural studies of DOR bound to diverse agonists (e.g., DPI-287) reveal that SNC 162 stabilizes an active conformation characterized by:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: